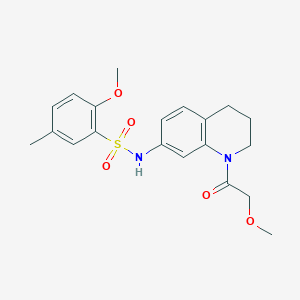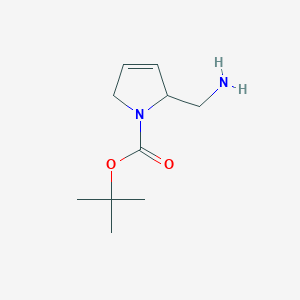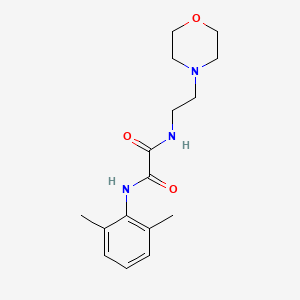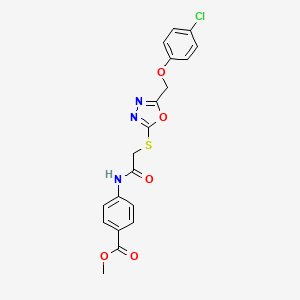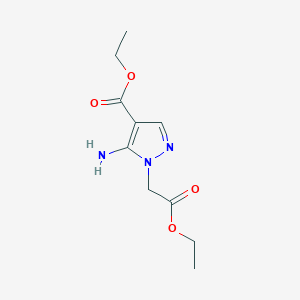
1-(Thiophen-2-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Thiophene derivatives, such as the one , can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . Another method involves the use of (1H-pyrrol-1-yl)allene in a similar pathway .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . This structure is essential for the compound’s properties and applications.Chemical Reactions Analysis
Thiophene derivatives are likely to undergo various chemical reactions. For instance, thiopropamine, an analogue of amphetamine where the phenyl ring has been replaced by thiophene, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Scientific Research Applications
Synthesis and Biochemical Evaluation
A study presented the synthesis of a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize the spacer length linking two pharmacophoric moieties. These compounds were assessed for antiacetylcholinesterase activity, suggesting their potential use in treatments related to acetylcholine-involving neurological disorders. This research highlights the flexibility of urea derivatives in molecular design for targeting specific biological activities (Vidaluc et al., 1995).
Anticancer Applications
Another study focused on the synthesis of N-[3,4-Dihydro-4-(acetoxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]-N′-(4-nitrophenyl)thiourea, a compound showing strong anticancer activity in various assays. The research aimed at understanding the active agents in potential kidney cancer treatments, showcasing the application of urea derivatives in developing new anticancer drugs (Nammalwar et al., 2010).
Antiangiogenesis and Molecular Docking Studies
Further research synthesized novel 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors, indicating their potential in antiangiogenic therapies. These compounds were evaluated for their ability to inhibit endothelial cell proliferation, migration, and tube formation, highlighting the role of urea derivatives in developing new therapeutic agents targeting angiogenesis (Machado et al., 2015).
Corrosion Inhibition
Research into the corrosion inhibition properties of urea derivatives found that certain thiophene Schiff base ureas could effectively inhibit mild steel corrosion in acidic environments. This application demonstrates the versatility of urea derivatives beyond biological activities, extending their use to materials science and engineering to protect metals from corrosion (Daoud et al., 2014).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved sources, it’s worth noting that many thiophene derivatives exhibit various pharmacological properties. For example, some are known to act as nonsteroidal anti-inflammatory drugs or as voltage-gated sodium channel blockers .
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may continue to explore the synthesis, properties, and potential applications of these compounds.
Properties
IUPAC Name |
1-(2-thiophen-3-ylethyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c15-12(14-8-11-2-1-6-17-11)13-5-3-10-4-7-16-9-10/h1-2,4,6-7,9H,3,5,8H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUOMPHPEQARSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

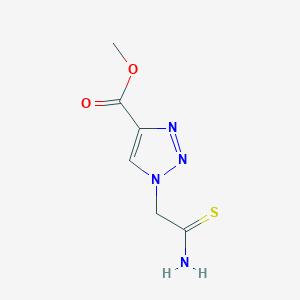
![2-bromo-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2441737.png)
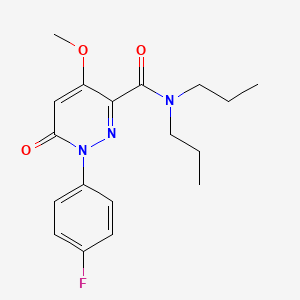


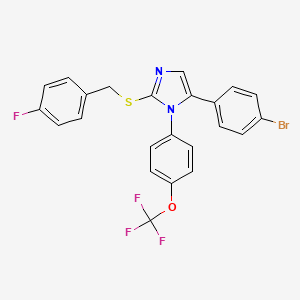
![(E)-N-[1-[3-Chloro-4-(trifluoromethyl)phenyl]ethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2441749.png)
